molecular formula C153H134Cl2F4N18O16S B13383483 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide

Cat. No.: B13383483
M. Wt: 2659.8 g/mol
InChI Key: QTWRZXGVIJQGAO-UHFFFAOYSA-N
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Description

Colony-stimulating factors are secreted glycoproteins that bind to receptor proteins on the surfaces of committed progenitors in the bone marrow. These factors activate intracellular signaling pathways, causing the cells to proliferate and differentiate into specific kinds of blood cells, usually white blood cells . They play a crucial role in hematopoiesis, the process of forming blood cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions: Recombinant colony-stimulating factors are typically produced using bacterial expression systems such as Escherichia coli. The process involves the following steps:

Industrial Production Methods: Large-scale production involves similar steps but with optimization for higher yield and purity. Techniques such as high-performance liquid chromatography (HPLC), ion exchange chromatography, and size exclusion chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions: Colony-stimulating factors primarily undergo:

    Oxidation: Involves the formation of disulfide bonds crucial for the protein’s structural stability.

    Reduction: Breaking of disulfide bonds, often used in the refolding process.

    Substitution: Post-translational modifications like glycosylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or atmospheric oxygen.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Enzymatic glycosylation using specific glycosyltransferases.

Major Products:

Scientific Research Applications

Colony-stimulating factors have extensive applications in various fields:

Comparison with Similar Compounds

    Erythropoietin: Stimulates red blood cell production.

    Interleukin-3: Supports the growth and differentiation of various blood cells.

    Granulocyte-macrophage colony-stimulating factor: Stimulates the production of granulocytes and macrophages.

Uniqueness: Colony-stimulating factors are unique in their ability to specifically target and stimulate the proliferation and differentiation of white blood cells. This specificity makes them invaluable in clinical settings for managing conditions like neutropenia and for enhancing immune responses .

Properties

Molecular Formula

C153H134Cl2F4N18O16S

Molecular Weight

2659.8 g/mol

IUPAC Name

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide

InChI

InChI=1S/C22H22N2O5.2C20H17N3O.C20H20N2O3.C19H14F4N2O.C18H14Cl2N2O.C18H16N2O3.C16H14N2OS/c1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-14(15-7-3-2-4-8-15)23-20(24)16(12-21)11-17-13-22-19-10-6-5-9-18(17)19;1-14(16-5-3-2-4-6-16)23-20(24)18(13-21)12-15-7-8-19-17(11-15)9-10-22-19;1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)9-15-10-18(24-2)12-19(11-15)25-3;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)7-13-8-16(21)10-17(22)9-13;1-12(14-5-3-2-4-6-14)18-16(19)15(10-17)9-13-7-8-20-11-13/h5-12,14H,1-4H3,(H,24,26);2-11,13-14,22H,1H3,(H,23,24);2-12,14,22H,1H3,(H,23,24);4-12,14H,1-3H3,(H,22,23);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12,21-22H,1H3,(H,20,23);2-9,11-12H,1H3,(H,18,19)

InChI Key

QTWRZXGVIJQGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)NC=C3)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CSC=C2)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)O)O)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N

Origin of Product

United States

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